3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine chemical properties and structure
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine chemical properties and structure
An In-depth Technical Guide to 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine: Structure, Properties, and Synthetic Insights
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocycles have gained prominence as "privileged" structural motifs. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable building block in drug discovery.[1][2][3] Its inherent ring strain, sp3-rich three-dimensional character, and conformational rigidity can significantly enhance aqueous solubility, metabolic stability, and target binding affinity compared to more traditional, "flat" aromatic systems.[1]
This guide provides a comprehensive technical overview of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine , a molecule that synergistically combines the desirable features of the azetidine core with the potent modulatory effects of fluorine and trifluoromethyl substituents. We will delve into its chemical structure, core physicochemical properties, plausible synthetic routes, and its strategic importance for researchers, scientists, and drug development professionals.
Chemical Identity and Core Properties
Precise identification and understanding of fundamental properties are the bedrock of chemical research. While extensive experimental data for this specific molecule is not widely published, we can consolidate its identity and predict key properties based on established chemical principles and data from commercial suppliers.
| Property | Value | Source / Reference |
| IUPAC Name | 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine | N/A |
| CAS Number | 1994887-36-3 | [4] |
| Molecular Formula | C₁₀H₉F₄NO | [4] |
| Molecular Weight | 235.18 g/mol | Calculated |
| Physical Form | Solid (predicted) | Analogous compounds |
| Storage | Sealed in dry, 2-8°C | [4] |
| Purity | Typically >95% | Commercial Suppliers |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) | Analogous compounds[5] |
| Stability | Stable under recommended storage conditions | General chemical knowledge |
Structural and Mechanistic Analysis
The structure of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a deliberate convergence of functional groups, each contributing to its overall chemical personality and potential biological activity.
Key Structural Features:
-
Azetidine Ring: This strained four-membered ring is the molecule's foundation. Unlike the more flexible five- and six-membered rings, its conformational rigidity helps to lock the orientation of the phenoxy substituent, potentially leading to higher-affinity binding with a biological target. The nitrogen atom acts as a hydrogen bond acceptor and provides a point for salt formation, which can be crucial for solubility and formulation. The ring strain of azetidines (approx. 25.4 kcal/mol) makes them more reactive than pyrrolidines but significantly more stable and easier to handle than aziridines.[3]
-
Phenoxy Ether Linkage: The ether bond connects the azetidine core to the aromatic ring, providing a balance of flexibility and defined geometry.
-
2-Fluoro Substituent: The fluorine atom at the ortho position is a small, highly electronegative group. It can engage in hydrogen bonding and dipole-dipole interactions, altering the conformation of the molecule and its binding properties. Crucially, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.[6]
-
5-Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond donor. Its inclusion significantly impacts the molecule's properties by:
-
Increasing Lipophilicity: Enhancing membrane permeability and potentially brain penetration.[6]
-
Modulating pKa: Lowering the basicity of the azetidine nitrogen, which can influence off-target effects, particularly at physiological pH.[7]
-
Enhancing Metabolic Stability: The C-F bonds are exceptionally strong, making the CF₃ group resistant to metabolic degradation.
-
Caption: Key functional components of the target molecule.
Predicted Spectroscopic Profile
While dedicated, published spectra for this specific molecule are scarce, a predictive analysis based on its structure and data from analogous compounds can guide researchers in its characterization.[8]
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.40 - 7.20 | m | 3H, Aromatic protons |
| ~4.90 | m | 1H, -O-CH- (azetidine) |
| ~4.20 - 3.90 | m | 4H, -CH₂-N-CH₂- (azetidine) |
| ~2.50 | br s | 1H, -NH- (azetidine) |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 (d, J ≈ 245 Hz) | Ar-C (C-F) |
| ~154.0 | Ar-C (C-O) |
| ~126.0 (q, J ≈ 272 Hz) | -CF₃ |
| ~125.0 (q, J ≈ 33 Hz) | Ar-C (C-CF₃) |
| ~120.0 - 115.0 | Ar-CH |
| ~68.0 | O-CH (azetidine) |
| ~49.0 | CH₂ (azetidine) |
Mass Spectrometry (HRMS-ESI):
-
Predicted [M+H]⁺: 236.0693 (Calculated for C₁₀H₁₀F₄NO⁺)
Synthesis and Reactivity
Plausible Synthetic Pathway
The most direct and logical synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. A robust method would utilize a protected 3-hydroxyazetidine, which is commercially available, as a key starting material.
Caption: General workflow for synthesizing the target compound.
Exemplary Step-by-Step Protocol
This protocol is illustrative and adapted from general procedures for the synthesis of 3-aryloxyazetidines.[8]
-
Activation of the Hydroxyl Group:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
-
-
Williamson Ether Synthesis:
-
To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of N-Boc-3-mesyloxyazetidine (1.1 equivalents) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If an acid salt is formed, it can be neutralized with a base (e.g., aqueous NaHCO₃) and extracted to yield the free base, or it can be isolated as the corresponding salt.
-
Chemical Reactivity
-
Basicity: The azetidine nitrogen is a secondary amine and is basic, readily forming salts with acids. The pKa of the conjugate acid of the parent azetidine is approximately 11.29.[9]
-
N-Functionalization: As a secondary amine, the nitrogen atom is a potent nucleophile, allowing for a wide range of derivatization reactions, including alkylation, acylation, and reductive amination.
Applications in Medicinal Chemistry
The deliberate combination of the azetidine ring with fluorine and trifluoromethyl groups makes this molecule a high-value scaffold for drug discovery.
-
Scaffold for CNS-Active Agents: The 3-aryloxyazetidine motif is a known pharmacophore for monoamine transporters, including the serotonin (SERT) and dopamine (DAT) transporters.[10] Modulators of these targets are critical for treating depression, anxiety, and other neurological disorders. The properties of this compound—particularly its predicted lipophilicity—make it an interesting candidate for CNS-targeted libraries.
-
Improving on "Me-Too" Drugs: In lead optimization, replacing more common rings (like piperidine or pyrrolidine) with an azetidine ring can be a powerful strategy to improve metabolic stability and solubility, thus differentiating a new chemical entity from existing drugs.[1]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a complex fragment for screening against various biological targets. The rigid azetidine core presents the substituted phenyl ring in a well-defined vector, while the secondary amine provides a handle for synthetic elaboration.
Caption: Rationale for using this scaffold in drug design.
Safety, Handling, and Storage
As with any research chemical whose toxicological properties have not been fully evaluated, 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine should be handled with care by trained professionals.
-
Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Operations should be conducted in a well-ventilated chemical fume hood.[11][12] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[4][14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[15] In all cases of significant exposure, seek immediate medical attention.
Conclusion
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a thoughtfully designed chemical entity that embodies several key principles of modern medicinal chemistry. It leverages the advantageous three-dimensional geometry and improved physicochemical properties of the azetidine scaffold while incorporating fluorine and trifluoromethyl groups to fine-tune its metabolic stability, lipophilicity, and target-binding potential. Its straightforward synthetic accessibility makes it a valuable building block for creating diverse chemical libraries aimed at a range of biological targets, particularly within the central nervous system. This guide provides a foundational understanding that should empower researchers to effectively utilize this promising scaffold in their drug discovery and development programs.
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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